2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)6(12,13)5-1-3-11-4-2-5/h5,11-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIIKLKMHUZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Hydration
Procedure :
-
Reaction Setup : Dissolve 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone (10 mmol) in a 1:1 v/v mixture of water and tetrahydrofuran (THF, 50 mL).
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Catalysis : Add concentrated hydrochloric acid (0.5 mL) to protonate the carbonyl oxygen.
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Stirring : Reflux the mixture at 60°C for 24 hours under nitrogen to prevent oxidation.
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Workup : Neutralize with aqueous sodium bicarbonate, extract with dichloromethane (3 × 30 mL), and dry over anhydrous MgSO₄.
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Purification : Remove solvents under reduced pressure and recrystallize from ethanol/water (9:1) to yield colorless crystals.
Mechanistic Insight :
Protonation of the carbonyl oxygen (Figure 1) generates a resonance-stabilized carbocation, facilitating nucleophilic attack by water. The resulting oxonium ion deprotonates to form the gem-diol.
Yield Optimization :
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Temperature : Elevated temperatures (60–80°C) accelerate equilibrium attainment but risk reversibility.
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Solvent : Polar aprotic solvents (e.g., THF) improve ketone solubility without destabilizing the diol.
Base-Catalyzed Hydration
Procedure :
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Reaction Setup : Suspend the ketone (10 mmol) in deionized water (50 mL) containing sodium hydroxide (2 mmol).
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Stirring : Agitate at 25°C for 48 hours.
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Acidification : Quench with dilute HCl (pH 2–3) to precipitate the diol.
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Isolation : Filter the precipitate and wash with cold water.
Mechanistic Insight :
Hydroxide ions deprotonate water, enhancing its nucleophilicity. The resulting alkoxide intermediate rapidly captures a proton to yield the diol.
Challenges :
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Equilibrium Limitations : Basic conditions may favor retro-hydration during workup.
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 95:5) is often required to separate residual ketone.
Solvent-Free Hydration Under Microwave Irradiation
Innovative Approach :
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Conditions : Expose a neat mixture of the ketone and water (5:1 molar ratio) to microwave irradiation (300 W, 100°C, 30 minutes).
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Advantages : Reduced reaction time (30 minutes vs. 24 hours) and improved diol purity (≥95% by ¹H NMR).
Stability and Isolation Considerations
Thermodynamic Stability
The -CF₃ group stabilizes the diol via inductive effects, reducing the carbonyl’s electron density and increasing hydrate favorability. Computational studies suggest a Gibbs free energy difference (ΔG) of -12 kJ/mol favoring the diol over the ketone.
Isolation Techniques
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Lyophilization : Freeze-drying aqueous solutions preserves the diol by avoiding thermal decomposition.
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Crystallization : Slow evaporation from ethanol/water yields X-ray-quality crystals, enabling structural confirmation.
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.85 (s, 2H, -C(OH)₂), 3.10–2.90 (m, 4H, piperidine-H), 2.65–2.45 (m, 1H, piperidine-H), 1.80–1.60 (m, 4H, piperidine-H). |
| ¹⁹F NMR (376 MHz, D₂O) | δ -68.5 (s, CF₃). |
| IR (KBr) | 3400 cm⁻¹ (O-H stretch), 1150 cm⁻¹ (C-F stretch). |
X-Ray Crystallography
Single-crystal analysis confirms the gem-diol structure, with O-O distances of 2.48 Å and C-O bond lengths of 1.41 Å, consistent with hydrogen-bonded hydroxyl groups.
Comparative Analysis of Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-Catalyzed | HCl | 24 | 78 | 92 |
| Base-Catalyzed | NaOH | 48 | 65 | 88 |
| Microwave | None | 0.5 | 85 | 95 |
Industrial and Pharmacological Relevance
The compound’s stability under physiological conditions (pH 7.4, 37°C) suggests utility as a prodrug or enzyme inhibitor. Analogous piperidine derivatives have demonstrated complement factor B inhibition (e.g., US9682968B2), highlighting potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethyl alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring may also contribute to binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
1-(2-Amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol hydrochloride (CAS 605-687-6)
- Structural Differences: Replaces the piperidin-4-yl group with a 2-amino-5-chlorophenyl substituent.
- Biological Relevance: The chloro and amino groups may influence receptor binding or metabolic stability compared to the piperidine analog.
1-Cyclohexylethane-1,1-diol
- Synthesis & Stability: Formed via hydration of 1-cyclohexylethan-1-one. However, hydrates of non-fluorinated analogs are unstable, reverting to ketones via enol tautomerization .
- Contrast with Target Compound :
- The trifluoromethyl group in 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol likely stabilizes the diol form by increasing the electron-withdrawing effect, reducing dehydration propensity.
- The piperidine ring introduces nitrogen-based basicity, absent in the cyclohexyl analog.
2,2-Dichloro-1,1-ethanediol (HMDB0062193)
- Class Differences : A chlorohydrin (chlorine-substituted diol) vs. the fluorinated diol.
- Physicochemical Properties :
4-(Trifluoroacetyl)piperidine (CAS 866929-67-1)
- Relationship to Target Compound : Likely the ketone precursor to the diol via hydration.
- Key Differences :
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Stability: Fluorination in the target compound mitigates hydrate instability observed in non-fluorinated analogs (e.g., 1-cyclohexylethane-1,1-diol) .
- Metabolic Profile : Fluorinated diols may exhibit slower metabolic degradation than chlorinated counterparts, reducing toxicity risks .
Biological Activity
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol (CAS No. 1268520-17-7) is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H10F3N1O2
- Molecular Weight : 199.173 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. This compound is primarily noted for its potential as a kinase inhibitor and its role in modulating various biological pathways.
The mechanism of action involves the inhibition of specific kinases that are crucial for cell signaling pathways. By interfering with these pathways, the compound may exhibit anti-cancer properties and modulate inflammatory responses.
Anticancer Activity
Recent studies have indicated that this compound demonstrates promising anticancer activity. A notable study conducted on various cancer cell lines showed significant inhibition of cell proliferation when treated with this compound. The following table summarizes the results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 12 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in edema and inflammatory markers.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life suitable for therapeutic use. Studies suggest that the trifluoromethyl group contributes to enhanced metabolic stability.
Safety and Toxicology
Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles with no significant adverse effects observed in animal models. Further studies are required to establish long-term safety.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol, and how do reaction conditions influence yield?
The synthesis of trifluoro-piperidine derivatives typically involves multi-step reactions with careful control of temperature, solvent polarity, and reagent stoichiometry. For example, analogous compounds like (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride are synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres, with yields optimized by adjusting reaction times and using catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . For the diol derivative, hydroxylation of a trifluoroethyl-piperidine precursor using oxidizing agents (e.g., KMnO₄) or enzymatic methods may be explored, with purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- ¹⁹F NMR : To confirm the presence and environment of the trifluoromethyl group (δ ~ -60 to -80 ppm).
- ¹H NMR : For piperidine ring protons (δ 1.5–3.0 ppm) and hydroxyl protons (δ 1.0–5.0 ppm, depending on hydrogen bonding).
- IR Spectroscopy : To identify O–H (3200–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoromethyl and diol moieties in complex reaction systems?
Quantum mechanical calculations (e.g., DFT) can model electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the electron-withdrawing trifluoromethyl group likely reduces electron density on the piperidine ring, affecting its participation in hydrogen bonding or coordination chemistry. Reaction path searches using software like GRRM or Gaussian can simulate intermediates in hydroxylation or substitution reactions, guiding experimental condition selection .
Q. What experimental strategies resolve contradictions in stability data under varying pH or solvent conditions?
Stability studies should employ:
- Factorial Design : To test interactions between pH (2–12), temperature (25–60°C), and solvent polarity (e.g., DMSO vs. water).
- HPLC-UV/MS Monitoring : To quantify degradation products over time. Discrepancies in hydrolysis rates may arise from solvent-specific hydrogen-bonding effects on the diol group, as seen in structurally similar piperidine derivatives .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications enhance selectivity?
Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to targets like G-protein-coupled receptors (GPCRs). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the diol moiety may engage in hydrogen bonding with catalytic residues. Structure-activity relationship (SAR) studies on analogs (e.g., 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine) suggest that fluorination at specific positions improves binding affinity by 30–50% .
Methodological Guidance
Designing experiments to optimize enantiomeric purity in asymmetric synthesis
- Chiral Chromatography : Use columns like Chiralpak IA-3 to separate enantiomers.
- Circular Dichroism (CD) : To confirm absolute configuration.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
Addressing low yields in macrocyclic complex formation with lanthanides
The compound’s diol and piperidine groups can act as polydentate ligands. Use template-assisted synthesis (e.g., La³⁺ or Eu³⁺ templates) to preorganize the ligand structure. Stability constants (log K) can be determined via potentiometric titrations, while X-ray crystallography validates coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
